molecular formula C10H13NO B13113188 2-Ethyl-N-methylbenzamide CAS No. 634924-12-2

2-Ethyl-N-methylbenzamide

Cat. No.: B13113188
CAS No.: 634924-12-2
M. Wt: 163.22 g/mol
InChI Key: WLZGIDWQSBLOAU-UHFFFAOYSA-N
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Description

Broader Context of N-Substituted Benzamide (B126) Derivatives in Organic Chemistry

N-substituted benzamide derivatives represent a significant class of compounds in organic chemistry, primarily due to their prevalence in biologically active molecules. The amide functional group is a cornerstone in the structure of many pharmaceuticals, contributing to their stability and ability to engage in specific biological interactions. nanobioletters.com Researchers have extensively synthesized and studied these derivatives for a wide array of pharmacological applications. nanobioletters.com Their activities span from antitumor and antimicrobial to analgesic and anti-inflammatory properties. nanobioletters.comnih.gov The versatility of the benzamide scaffold allows for structural modifications to fine-tune biological activity, making it a privileged structure in medicinal chemistry and drug discovery. nih.gov The synthesis of these derivatives is a fundamental topic in organic chemistry, with numerous methods developed for their preparation, ranging from classical amidation reactions to more advanced catalytic approaches. researchgate.netresearchgate.net

Significance of 2-Ethyl-N-methylbenzamide in Current Chemical Research Landscape

Within the vast family of benzamides, this compound has emerged as a compound of interest in specific, modern research contexts. Its significance is not as a widely used end-product but rather as a key molecule in the development and validation of novel synthetic methodologies. Notably, it has been synthesized as a target product in sophisticated transition-metal-catalyzed reactions. For instance, its formation has been reported via an efficient nickel-catalyzed, manganese-mediated denitrogenative cross-electrophile coupling of N-alkyl-1,2,3-benzotriazinones with alkyl sulfonates. researchgate.net This highlights its role as a benchmark for testing the efficacy and scope of new C-C bond-forming reactions. Furthermore, this compound has been identified in patent literature as a potential intermediate or a compound within libraries screened for therapeutic applications, such as inhibitors of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase and Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. google.comgoogleapis.comgoogle.com

Overview of Academic Research Trajectories for this compound

Academic research involving this compound primarily follows two main trajectories:

Synthetic Method Development: A significant portion of the research focuses on using the synthesis of this compound to demonstrate the utility of new chemical transformations. For example, studies have detailed its preparation from N-methyl benzotriazinone and ethyl tosylate, achieving high yields under optimized, nickel-catalyzed conditions. mdpi.com These studies explore reaction mechanisms, catalyst efficiency, and substrate scope, with this compound serving as a concrete example of a successful synthesis of an ortho-alkylated secondary benzamide. researchgate.netnih.gov

Medicinal Chemistry and Drug Discovery: The compound appears in patent applications related to the discovery of new therapeutic agents. google.comgoogle.com In this context, it is often part of a larger library of structurally related molecules designed and synthesized to interact with specific biological targets. Its inclusion in these studies suggests that its particular substitution pattern is relevant for exploring the structure-activity relationships (SAR) of potential drug candidates. googleapis.com

Scope and Objectives of a Comprehensive Academic Inquiry into this compound

A comprehensive academic inquiry into this compound would aim to build a complete profile of the compound beyond its current role as a synthetic target. The primary objectives of such an investigation would include:

Optimization and Expansion of Synthetic Routes: Systematically evaluating and optimizing existing synthesis methods and exploring new, more sustainable, or scalable routes for its preparation.

Full Physicochemical Characterization: Thoroughly documenting all its physical and chemical properties, including crystallographic data, spectroscopic signatures beyond standard NMR, and thermal stability.

Exploration of Chemical Reactivity: Investigating the reactivity of the molecule, particularly at the ethyl and N-methyl groups, to understand its potential as a building block for more complex molecules.

Systematic Biological Screening: Moving beyond its incidental inclusion in patent libraries to perform a broad, systematic screening of its biological activity against a diverse range of targets to uncover any potential therapeutic applications.

This focused inquiry would transition the compound from being primarily an example in synthetic papers to a fully characterized chemical entity with a well-understood profile of properties and potential applications.

Research Findings and Data

Detailed research has provided specific data on the physical and spectroscopic properties of this compound.

Physical Properties This table summarizes the observed physical properties of the compound.

PropertyValueSource(s)
AppearanceWhite Solid mdpi.com, nih.gov
Melting Point92–93 °C mdpi.com, nih.gov

Spectroscopic Data The following table contains nuclear magnetic resonance (NMR) data as reported in the literature for the characterization of this compound, recorded in Chloroform-d (CDCl3). mdpi.com

NucleusChemical Shift (δ) in ppmDescription
¹H NMR7.34–7.23(m, 3H)
¹H NMR7.18–7.15(t, J = 7.2 Hz, 1H)
¹H NMR5.96(s, 1H)
¹H NMR2.94(d, J = 4.8 Hz, 3H)
¹H NMR2.77(q, J = 7.6 Hz, 2H)
¹H NMR1.21(t, J = 7.6 Hz, 3H)
¹³C NMR171.1Carbonyl Carbon
¹³C NMR142.1Aromatic Carbon
¹³C NMR136.3Aromatic Carbon
¹³C NMR129.7Aromatic Carbon
¹³C NMR129.2Aromatic Carbon
¹³C NMR126.7Aromatic Carbon
¹³C NMR125.6Aromatic Carbon
¹³C NMR26.4Methyl Carbon (from N-methyl)
¹³C NMR26.3Methylene (B1212753) Carbon (from ethyl)
¹³C NMR15.7Methyl Carbon (from ethyl)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

634924-12-2

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-ethyl-N-methylbenzamide

InChI

InChI=1S/C10H13NO/c1-3-8-6-4-5-7-9(8)10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

WLZGIDWQSBLOAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(=O)NC

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 2 Ethyl N Methylbenzamide

Chemo- and Regioselective Synthesis of 2-Ethyl-N-methylbenzamide

Achieving chemo- and regioselectivity is crucial in the synthesis of specifically substituted benzamides like this compound. This ensures that the ethyl and N-methyl groups are introduced at the desired positions of the benzamide (B126) scaffold without reacting with other functional groups present in the molecule.

Direct amide formation, or amidation, is a fundamental method for synthesizing amides. numberanalytics.com This typically involves the reaction of a carboxylic acid or its derivative with an amine. numberanalytics.com

One common approach is the reaction of 2-ethylbenzoic acid with methylamine (B109427). To facilitate this reaction, coupling agents are often employed to activate the carboxylic acid. numberanalytics.com Examples of such coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). numberanalytics.com The mechanism involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack by the amine to form the amide bond. numberanalytics.com

Another direct method is the reaction of an acid chloride, such as 2-ethylbenzoyl chloride, with methylamine. numberanalytics.com This reaction is typically rapid and efficient. The acyl chloride is prepared from the corresponding carboxylic acid using a reagent like thionyl chloride or oxalyl chloride. walisongo.ac.idunito.it The subsequent reaction with methylamine proceeds readily to yield this compound.

A similar strategy involves the use of an acid anhydride (B1165640). While less common for simple benzamides, this method involves reacting an anhydride with an amine to form the amide. numberanalytics.com

A specific example of a direct, one-pot synthesis involves the use of the coupling reagent COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). This reagent has been successfully used in the synthesis of N,N-diethyl-3-methylbenzamide (DEET) from m-toluic acid and diethylamine, a process that could be adapted for this compound. walisongo.ac.idacs.org

ReactantsReagentsProductReference
2-ethylbenzoic acid, methylamineDCC or EDCThis compound numberanalytics.com
2-ethylbenzoyl chloride, methylamine-This compound numberanalytics.com
m-Toluic acid, diethylamineCOMU, DMFN,N-Diethyl-3-methylbenzamide (DEET) walisongo.ac.idacs.org

Catalysts play a significant role in modern organic synthesis, offering milder reaction conditions and improved efficiency. In the context of this compound synthesis, various catalytic systems have been explored.

A notable example is the iodide/nickel co-catalyzed manganese-mediated denitrogenative cross-electrophile coupling of benzotriazinones with alkyl sulfonates. nih.gov In this method, N-methylbenzotriazinone reacts with ethyl tosylate in the presence of a NiCl2(bpy) catalyst, TBAI as a co-catalyst, and manganese powder. nih.gov This reaction proceeds smoothly to afford this compound in high yields. nih.govmdpi.com The loading of the nickel catalyst can be as low as 5 mol% without significantly compromising the yield. nih.gov

Another catalytic approach involves the N-methylation of amides using methanol (B129727) in the presence of a cobalt catalyst. escholarship.org While not a direct synthesis of the entire this compound molecule, this method is relevant for the N-methylation step. The reaction uses an in-situ generated cobalt catalyst from Co(acac)2 and a phosphine (B1218219) ligand, with methanol serving as both the solvent and the methylating agent. escholarship.org

The following table summarizes key findings from a study on the nickel-catalyzed synthesis of this compound: nih.gov

Catalyst SystemCo-catalystTemperature (°C)Yield of this compound (%)
10 mol% NiCl2(bpy)10 mol% TBAI8086
5 mol% NiCl2(bpy)10 mol% TBAI8086 (slower reaction)
10 mol% NiCl2(bpy)3 mol% TBAI60-80Smooth reaction

Modern synthetic chemistry has seen the development of novel coupling reactions that provide efficient pathways to complex molecules. For the synthesis of this compound and its analogues, several innovative coupling strategies have been reported.

One such method is the palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides with arylglyoxylic acids. acs.org Although this specific reaction leads to a different product, the underlying principle of C-H activation and coupling is relevant to the construction of substituted benzamides.

A significant advancement is the iodide/nickel co-catalyzed manganese-mediated denitrogenative cross-electrophile coupling reaction mentioned previously. nih.govmdpi.com This reaction is a powerful tool for constructing the 2-alkyl-N-alkylbenzamide scaffold. The reaction demonstrates good functional group tolerance and can be performed on a gram scale. nih.govmdpi.com For instance, the reaction of 3,8-dimethylbenzotriazinone with ethyl tosylate on a 10 mmol scale afforded 2-ethyl-N,3-dimethylbenzamide in 84% yield. nih.govmdpi.com

Another relevant area of research is the development of coupling reactions that form the amide bond itself under mild conditions. For example, the use of COMU as a coupling reagent in a one-pot synthesis of DEET highlights the potential for new reagents to simplify and improve amide synthesis. walisongo.ac.idacs.org This method avoids the need to first convert the carboxylic acid to a more reactive species like an acid chloride. walisongo.ac.id

Coupling ReactionCatalysts/ReagentsKey FeaturesReference
Denitrogenative Cross-Electrophile CouplingNiCl2(bpy), TBAI, MnHigh yields, good functional group tolerance, gram-scale synthesis possible. nih.govmdpi.com
One-pot Amide CouplingCOMU, DMFOperationally simple, avoids hazardous reagents like thionyl chloride. walisongo.ac.idacs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. walisongo.ac.id These principles are increasingly being applied to the synthesis of amides, including this compound and its analogues.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research has focused on developing solvent-free reactions or using environmentally benign solvents like water.

Solvent-free or "neat" reactions can be highly efficient. escholarship.orgresearchgate.net For example, a BF3·OEt2-mediated transamidation of primary amides with amines has been successfully carried out under solvent-free conditions at 100 °C. rsc.org This method provides a direct way to form N-substituted amides without the need for a solvent. Microwave-assisted solvent-free synthesis has also emerged as a powerful technique for the rapid and efficient synthesis of various organic compounds, including amide analogues. tandfonline.com

The use of aqueous media for organic reactions is another significant area of green chemistry. escholarship.orgresearchgate.net The development of surfactants like TPGS-750-M has enabled amide bond formation in water. escholarship.orgresearchgate.netrsc.org For instance, the formation of a 2-pyridylthioester from a carboxylic acid can be performed in an aqueous micellar medium, followed by reaction with an amine to form the amide. escholarship.orgresearchgate.netrsc.org While challenges like competitive hydrolysis exist, this approach offers a greener alternative to traditional organic solvents. escholarship.orgresearchgate.netrsc.org

Green Chemistry ApproachKey FeaturesExample ApplicationReference
Solvent-Free SynthesisReduced waste, often faster reaction times.BF3·OEt2-mediated transamidation of primary amides. rsc.org
Aqueous Medium SynthesisUse of an environmentally benign solvent.Amide bond formation in a 2 wt % TPGS-750-M/H2O medium. escholarship.orgresearchgate.netrsc.org
Microwave-Assisted Solvent-Free SynthesisRapid, efficient, reduced energy consumption.Synthesis of 2-amino-4-arylthiazole derivatives. tandfonline.com

Sustainable catalysis focuses on the use of catalysts that are efficient, recyclable, and derived from abundant, non-toxic materials. This is a crucial component of green chemistry.

In the context of benzamide synthesis, ruthenium-catalyzed C-H activation in polyethylene (B3416737) glycol (PEG-400) as a reusable solvent system represents a sustainable approach. rsc.org For example, the annulation of N-methoxybenzamides with alkynes has been achieved using a Ru(II) catalyst in PEG-400, which can be recycled and reused over several reaction cycles with minimal loss of catalytic activity. rsc.org

Copper-catalyzed reactions also offer a more sustainable alternative to those using precious metals like palladium or rhodium. Copper(I) iodide (CuI) has been used as a catalyst for C-H activation in PEG, demonstrating the potential for using more abundant and less expensive metals in catalysis. rsc.org

The development of recyclable catalytic systems is a key goal. For instance, a homogeneous reusable Ru(II)/PEG-400 catalytic system has been developed for the synthesis of isoquinoline (B145761) derivatives. rsc.org The catalyst can be reused for multiple runs without a significant decrease in product yield. rsc.org

The following table highlights some green metrics used to assess the environmental impact of chemical reactions: walisongo.ac.id

Green MetricDescriptionIdeal Value
Atom EconomyThe proportion of reactant atoms that are incorporated into the desired product.100%
Reaction Mass Efficiency (RME)The percentage of the mass of the reactants that ends up in the product.100%
Process Mass Intensity (PMI)The total mass used in a process (reactants, solvents, reagents) divided by the mass of the product.1
EcoScaleA semi-quantitative tool to evaluate the "greenness" of a reaction based on various parameters.Higher is better

Derivatization Strategies for this compound

The chemical landscape of this compound allows for a variety of derivatization approaches. These strategies can be broadly categorized by the region of the molecule being modified: the aromatic system, the aliphatic side chains, or the amide bond itself as a platform for constructing larger, more intricate structures.

The benzamide aromatic ring can be functionalized through several key methodologies, primarily electrophilic aromatic substitution and directed ortho-metalation. The interplay between the electron-donating, ortho-, para-directing ethyl group and the deactivating, ortho-directing N-methylamido group governs the regioselectivity of these transformations.

Directed C-H Functionalization: The amide group is a powerful directing group for ortho-C-H activation. Metalation of N-methylbenzamide using organolithium reagents, such as n-butyllithium, preferentially occurs at the ortho position due to chelation with the amide oxygen. acs.org This ortho-lithiated intermediate can then be trapped with a wide range of electrophiles to introduce new functional groups with high regioselectivity. Modern transition-metal-catalyzed reactions offer alternative pathways. For instance, iridium-based supramolecular catalysts have been shown to effectively direct the ortho-C-H borylation of secondary aromatic amides like N-methylbenzamide. uva.nl The resulting boronic esters are versatile intermediates for subsequent cross-coupling reactions.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) can also be employed. The regiochemical outcome is determined by the combined directing effects of the existing substituents. The ethyl group strongly activates the positions ortho and para to it, while the N-methylamido group directs incoming electrophiles to its ortho position. This can lead to a mixture of products, requiring careful optimization of reaction conditions to achieve selectivity.

Table 1: Potential Aromatic Ring Functionalization Reactions

Reaction Type Reagents and Conditions Potential Product(s)

Functionalization of the aliphatic side chains provides an alternative route to novel derivatives, targeting either the benzylic position of the ethyl group or the N-methyl group.

Modification of the Ethyl Group: The methylene (B1212753) (-CH₂) position of the ethyl group is benzylic and thus susceptible to radical and oxidative transformations. Free-radical halogenation, often using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen at this position. Subsequent nucleophilic substitution or elimination reactions can then be used to install a variety of other functional groups. Oxidation of the benzylic position can also be achieved using reagents like potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants, potentially leading to the corresponding ketone or, under harsher conditions, cleavage to a carboxylic acid.

Modification of the N-Methyl Group: The N-methyl group can be targeted for modification, although this is often more challenging. N-demethylation reactions can be performed to yield the corresponding secondary amide, N-ethylbenzamide, which can then be re-alkylated with different groups. Furthermore, recent advances in C-H activation could potentially allow for direct functionalization of the N-methyl group, though this remains a less explored area for this specific substrate.

Table 2: Potential Side-Chain Modification Reactions

Moiety Targeted Reaction Type Reagents and Conditions Potential Product
Ethyl Group Benzylic Bromination N-Bromosuccinimide (NBS), AIBN, CCl₄ 2-(1-Bromoethyl)-N-methylbenzamide
Ethyl Group Benzylic Oxidation KMnO₄, heat 2-Acetyl-N-methylbenzamide
N-Methyl Group N-Demethylation Various methods (e.g., using strong acids or specific reagents) 2-Ethylbenzamide

The functionalized derivatives of this compound serve as versatile building blocks for the synthesis of more complex molecular architectures, including polycyclic and heterocyclic systems.

Cross-Coupling Reactions: Aryl halides or boronic esters, prepared as described in section 2.3.1, are excellent substrates for transition-metal-catalyzed cross-coupling reactions. For example, a 6-bromo-2-ethyl-N-methylbenzamide derivative could undergo Suzuki coupling with an arylboronic acid to form a biaryl structure, Heck coupling with an alkene to introduce a vinyl group, or Buchwald-Hartwig amination to add a new nitrogen-based substituent. These reactions dramatically increase molecular complexity.

Cyclization Reactions: Intramolecular reactions of suitably functionalized derivatives can lead to the formation of new ring systems. For example, an ortho-lithiated species can react with a tethered electrophile to induce cyclization. Analogous strategies have been widely used in the synthesis of complex molecules. For instance, the radical cyclization of N-arylacrylamides is a powerful method for constructing oxindole (B195798) scaffolds, demonstrating how an amide-containing aromatic core can be elaborated into a heterocyclic system. beilstein-journals.orgnih.gov Similarly, a derivative of this compound functionalized at the benzylic position could potentially undergo intramolecular cyclization to form isoindolinone-type structures. The synthesis of complex heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, has been demonstrated starting from benzamide derivatives, highlighting the utility of the amide core in building diverse chemical entities. researchgate.net

Table 3: Examples of Building Complex Architectures

Starting Derivative Reaction Type Reagents and Conditions Resulting Architecture
2-Ethyl-6-iodo-N-methylbenzamide Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base Biaryl-substituted benzamide
2-Ethyl-6-iodo-N-methylbenzamide Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base Alkyne-substituted benzamide
ortho-Lithiated intermediate Reaction with Diketone 1,2-Diketone, then workup N-methylisoquinolin-1-one derivative acs.org

Theoretical and Computational Investigations of 2 Ethyl N Methylbenzamide

Molecular Dynamics Simulations and Intermolecular Interactions of 2-Ethyl-N-methylbenzamide

Hydrogen Bonding Networks Involving this compound

Hydrogen bonds are significant directional interactions that can influence the conformation and aggregation state of benzamide (B126) derivatives. In this compound, the amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen).

Theoretical studies would typically employ methods like Density Functional Theory (DFT) to model the formation of hydrogen-bonded dimers or larger clusters. These calculations could predict the geometric parameters of the hydrogen bonds, such as the distance between the donor and acceptor atoms and the bond angle. The strength of these interactions is often quantified by calculating the interaction energy, corrected for basis set superposition error (BSSE).

For instance, in the solid state, it would be expected that intermolecular N-H···O=C hydrogen bonds would be a dominant feature, leading to the formation of chains or more complex networks. Computational models could explore the relative stability of different possible hydrogen-bonding motifs.

Table 1: Hypothetical Hydrogen Bond Parameters for this compound Dimers

Interaction TypeDonor-Acceptor Distance (Å)Bond Angle (°)Interaction Energy (kcal/mol)
N-H···O=CData not availableData not availableData not available
C-H···O=CData not availableData not availableData not available

This table is for illustrative purposes only. Data is not available from current searches.

π-Stacking and Other Non-Covalent Interactions of this compound

The aromatic phenyl ring in this compound is capable of engaging in π-stacking interactions. These interactions, arising from the alignment of π-orbitals of adjacent aromatic rings, are crucial for the stability of crystal structures and molecular recognition processes.

Computational analyses would investigate the geometry and energy of π-stacked dimers. Different arrangements, such as parallel-displaced or T-shaped (π-π) configurations, would be modeled to determine the most stable conformation. The inter-centroid distance between the aromatic rings and the displacement angle are key parameters used to characterize these interactions.

Table 2: Hypothetical π-Stacking Interaction Parameters for this compound Dimers

Stacking GeometryInter-centroid Distance (Å)Displacement Angle (°)Stabilization Energy (kcal/mol)
Parallel-displacedData not availableData not availableData not available
T-shapedData not availableData not availableData not available

This table is for illustrative purposes only. Data is not available from current searches.

Reactivity Profiles and Advanced Reaction Pathways of 2 Ethyl N Methylbenzamide

Electrophilic Aromatic Substitution Reactions of 2-Ethyl-N-methylbenzamide

The benzamide (B126) moiety in this compound contains two key substituents on the aromatic ring: an ethyl group and an N-methylamido group. The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) are governed by the electronic effects of these groups. The ethyl group is an activating, ortho-, para-director due to its electron-donating inductive effect. The N-methylamido group is also an activating, ortho-, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the benzene (B151609) ring through resonance. However, the carbonyl group attached to the nitrogen is electron-withdrawing, which can moderate the activating effect. In the case of N-methylbenzamide, the N-methylcarbamoyl group is considered a meta-director under strongly acidic conditions, as the oxygen of the carbonyl group can be protonated, increasing its electron-withdrawing effect. chegg.com

Nitration: The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. For this compound, the directing effects of the ethyl and N-methylamido groups would determine the position of the incoming nitro group. Given the steric hindrance at the positions ortho to the ethyl and amido groups (positions 3 and 6), substitution at the para position relative to the more activating group would be favored. In the nitration of N-methylbenzamide, a mixture of ortho, meta, and para isomers is typically formed, with the relative ratios depending on the reaction conditions. chegg.com For this compound, the major product would likely be 2-Ethyl-N-methyl-5-nitrobenzamide, with the nitro group positioned para to the ethyl group and meta to the amide group.

Halogenation: Halogenation of this compound with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst would also be directed by the existing substituents. Direct bromination of N-methylbenzamide has been shown to be challenging in terms of regioselectivity, often leading to a mixture of products. For this compound, the combined directing effects would likely lead to halogenation at the position para to the ethyl group.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄2-Ethyl-N-methyl-5-nitrobenzamide
BrominationBr₂, FeBr₃5-Bromo-2-ethyl-N-methylbenzamide

Nucleophilic Reactions at the Amide Carbonyl of this compound

The amide carbonyl group in this compound is a key site for nucleophilic attack. The reactivity of the carbonyl carbon is influenced by the electronic properties of the attached nitrogen and the aromatic ring.

Hydrolysis: Amides can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. acs.orgcymitquimica.com The alkaline hydrolysis of N-methylbenzamide has been studied, and it proceeds through a nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. acs.org This intermediate then collapses to form the carboxylate and methylamine (B109427). The hydrolysis of this compound would follow a similar mechanism. The rate of hydrolysis can be influenced by the steric hindrance provided by the ortho-ethyl group.

Reduction: Amides are typically reduced to amines by strong reducing agents like lithium aluminum hydride (LiAlH₄). uomustansiriyah.edu.iqs3waas.gov.in The reduction of this compound with LiAlH₄ would yield 2-ethyl-N-methylbenzylamine. The reaction proceeds by nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the oxygen atom to form an iminium ion, which is then further reduced to the amine. Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of amides.

Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard reagents and organolithium compounds, can add to the carbonyl carbon of amides. The reaction of N,N-disubstituted amides with organometallic reagents can lead to the formation of ketones after acidic workup. The reaction of ortho-lithiated N-methylbenzamide with various electrophiles has been reported to yield ortho-substituted derivatives. acs.org

Table 2: Products of Nucleophilic Reactions at the Amide Carbonyl of this compound

ReactionReagentProduct
Basic HydrolysisNaOH, H₂O2-Ethylbenzoic acid and Methylamine
ReductionLiAlH₄2-Ethyl-N-methylbenzylamine
Reaction with Grignard Reagent1. CH₃MgBr, 2. H₃O⁺1-(2-Ethylphenyl)ethan-1-one

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in these reactions either through activation of the C-H bonds on the aromatic ring or by using a halogenated derivative.

Nickel-Catalyzed Cross-Electrophile Coupling: The synthesis of this compound has been achieved through an iodide/nickel co-catalyzed manganese-mediated denitrogenative cross-electrophile coupling of benzotriazinones with alkyl sulfonates. mdpi.com In this reaction, a benzotriazinone precursor reacts with an ethyl sulfonate in the presence of a nickel catalyst to yield this compound with high efficiency. mdpi.com This methodology allows for the formation of ortho-alkylated benzamides.

Palladium-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings: While direct C-H activation is possible, cross-coupling reactions more commonly involve an aryl halide or triflate. For instance, a brominated derivative of this compound could undergo Suzuki-Miyaura coupling with a boronic acid to form a biaryl compound, or a Buchwald-Hartwig amination with an amine. lookchemmall.com These reactions are typically catalyzed by palladium complexes with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. lookchemmall.com

Table 3: Examples of Metal-Catalyzed Cross-Coupling Reactions for the Synthesis of this compound Derivatives

Reaction TypeCatalytic SystemReactantsProduct
Cross-Electrophile CouplingNiCl₂(DME)/bpy, Mn, TBAI3-Methylbenzotriazinone, Ethyl TosylateThis compound
Suzuki-Miyaura CouplingPd(OAc)₂, SPhos5-Bromo-2-ethyl-N-methylbenzamide, Phenylboronic acid2-Ethyl-N-methyl-[1,1'-biphenyl]-4-carboxamide
Buchwald-Hartwig AminationPd₂(dba)₃, XPhos5-Bromo-2-ethyl-N-methylbenzamide, Aniline5-(Phenylamino)-2-ethyl-N-methylbenzamide

Photochemical and Electrochemical Transformations of this compound

Photochemical and electrochemical methods offer unique pathways for the transformation of organic molecules by accessing high-energy intermediates under mild conditions.

Photochemical Reactions: The photochemical behavior of benzamides can involve various transformations. For instance, the photoarylation of hydroxyaryls has been studied using 2-iodo-N-methylbenzamide as a substrate. researchgate.net This suggests that halogenated derivatives of this compound could undergo similar photoinduced C-C bond-forming reactions. Furthermore, photochemical reactions involving hydrogen atom transfer (HAT) are known for amides, which can lead to the formation of radical intermediates and subsequent cyclization or other transformations. researchgate.net

Electrochemical Transformations: Electrochemical methods provide a powerful and environmentally friendly alternative for organic synthesis. The electrochemical oxidation of N-alkylbenzamides can lead to the formation of N-acyloxy amidyl radicals, which can then undergo further reactions. beilstein-journals.org For example, the electrochemical aerobic oxidation and cyclization of 2-alkylbenzamides have been shown to produce 3-hydroxyisoindolinones. acs.org Electrochemical methods have also been employed for the cyclization of N-allylamides to form trifluoromethyl-containing oxazolines and benzoxazines. nih.gov These advanced methods highlight the potential for complex molecular construction starting from benzamide scaffolds.

Table 4: Advanced Transformations of this compound Analogues

Transformation TypeMethodReactantProduct
Photochemical ArylationPhotoinduced reaction2-Iodo-N-methylbenzamide, 2-NaphtholBiaryl product
Electrochemical CyclizationAnodic oxidationThis compound3-Hydroxy-2-methylisoindolin-1-one
Electrochemical Trifluoromethylation/CyclizationAnodic oxidationN-allyl-N-methylbenzamide, CF₃SO₂NaTrifluoromethylated oxazoline

Ring-Opening and Cyclization Reactions of this compound Analogues

The structural framework of this compound and its analogues can undergo various ring-forming and ring-breaking reactions, leading to diverse heterocyclic structures.

Ring-Opening Reactions: Ring-opening reactions of heterocyclic compounds can be a route to substituted benzamides. For example, the ring-opening of oxazolones with primary aryl amines has been studied to produce new benzamide derivatives. researchgate.net Similarly, the opening of benzoxazinone (B8607429) intermediates, which can form from N-acylated o-aminobenzoic acids, can be facilitated by organocatalysts to yield o-(substituted amido)benzamides. buchler-gmbh.com

Cyclization Reactions: Derivatives of this compound can undergo intramolecular cyclization to form various heterocyclic systems. For instance, N-allylbenzamide derivatives can undergo radical alkylarylation reactions, involving a sequence of alkylation and intramolecular cyclization, to construct dihydroisoquinolin-1(2H)-ones. beilstein-journals.orgbeilstein-journals.org The electrochemical synthesis of quinazolinones from 2-amino-N-alkylbenzamides and α-oxocarboxylic acids has also been reported, which involves a cyclization step. nih.gov Furthermore, a quinine (B1679958) derivative has been used to catalyze the cyclization of a complex benzamide derivative to form optically enriched isoxazolines. buchler-gmbh.com

Table 5: Ring-Opening and Cyclization Reactions of Benzamide Analogues

Reaction TypeReactantReagents/ConditionsProduct
Ring-Opening5-Oxazolone derivative, AnilineHeatDi-substituted benzamide
CyclizationN-allyl-N-methylbenzamide, CyclohexaneDTBP, 120 °C4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one
Electrochemical Cyclization2-Amino-N-methylbenzamide, Glyoxylic acidAnodic oxidation, NH₄I3-Methylquinazolin-4(3H)-one

Applications of 2 Ethyl N Methylbenzamide in Advanced Materials and Catalysis

2-Ethyl-N-methylbenzamide as a Building Block in Polymer Science and Engineering

Theoretically, the amide and aromatic functionalities of this compound could be modified to create polymerizable derivatives. However, dedicated studies on such polymers and their material properties have not been identified in a review of current research.

Role of this compound in Supramolecular Chemistry and Crystal Engineering

The field of crystal engineering relies on understanding and utilizing non-covalent interactions to design and assemble molecules into predictable crystalline architectures. acs.org Molecules containing amide groups, like this compound, are of interest due to their capacity for forming strong and directional hydrogen bonds. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. These interactions, along with π–π stacking involving the aromatic ring, are fundamental tools in supramolecular assembly. acs.orgsemanticscholar.org

While specific and detailed crystallographic studies for this compound are not widely published, its physical properties suggest a crystalline solid nature. Research has reported it as a white solid with a distinct melting point, which is characteristic of a well-ordered crystal lattice. mdpi.com

Table 1: Physical Properties of this compound

Property Value Source
Physical State White Solid mdpi.com
Melting Point 92–93 °C mdpi.com
Molecular Formula C₁₀H₁₃NO mdpi.comnist.gov
Molecular Weight 163.22 g/mol nih.gov

The specific arrangement of this compound molecules in the solid state would be dictated by the interplay of hydrogen bonding, π–π stacking, and steric effects from the ortho-ethyl group. This substituent may influence the planarity of the molecule and affect how molecules pack together, potentially leading to unique supramolecular motifs compared to its isomers or non-ethylated analogs. However, without dedicated X-ray diffraction studies, its crystal packing remains a subject for future investigation.

This compound in Organocatalysis and Ligand Design for Metal Catalysis

The primary role of this compound in catalysis appears in the context of its synthesis via metal-catalyzed reactions, which sheds light on its behavior within catalytic systems. A notable study reports the synthesis of this compound through a nickel-catalyzed, manganese-mediated denitrogenative cross-electrophile coupling. mdpi.com In this process, a benzotriazinone derivative is coupled with an ethyl sulfonate to form the target ortho-alkylated secondary benzamide (B126). mdpi.com

The reaction demonstrates high efficiency and yield under specific conditions, highlighting the compatibility of the benzamide functional group with transition metal catalytic cycles. The amide itself can act as a directing group in C-H activation reactions, although in this specific synthesis, it is the product of a directed C-H functionalization. mdpi.com Research has shown that the choice of ligand, such as 2,2'-bipyridine (B1663995) (bpy), is crucial for the efficiency of the nickel catalyst. mdpi.com

The yield of this compound was found to be sensitive to reaction parameters, particularly temperature, as detailed in the following table based on research findings. mdpi.com

Table 2: Synthesis Yield of this compound (3ab) under Different Catalytic Conditions

Entry Reactant Temperature (°C) Yield (%)
1 EtOMs 60 65
2 EtOMs 80 90

Data sourced from a study on Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling. mdpi.com The reaction was conducted using NiCl₂(DME) as the catalyst and bpy as the ligand.

While there is no evidence of this compound being used as an organocatalyst itself, its successful synthesis in high yield within a complex catalytic system underscores its stability and relevance in the design of novel synthetic routes mediated by transition metals.

Potential Utility of this compound in Chemical Sensors and Reagents

The direct application of this compound in the development of chemical sensors or as a specialized analytical reagent is not well-documented in scientific literature. However, the benzamide scaffold is a component in various functional molecules, and related derivatives have been explored for such purposes. For instance, other substituted benzamides have been investigated for their potential in creating sensors designed to detect specific chemicals or for their antimicrobial properties, which can be leveraged in diagnostic tools.

The functional groups within this compound—the amide linker, the aromatic ring, and the N-alkyl groups—offer sites for potential interaction with analytes through hydrogen bonding or hydrophobic interactions. In theory, the molecule could be integrated into larger systems, such as polymers or surfaces, to create a sensory material. Its reactivity also allows it to serve as a building block for more complex indicator molecules or reagents. cymitquimica.com Nevertheless, specific research validating its utility as a primary component in a chemical sensor or as a standalone analytical reagent is currently lacking.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Ethyl N Methylbenzamide

High-Resolution Spectroscopic Fingerprinting of 2-Ethyl-N-methylbenzamide

High-resolution spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound. These methods provide a unique "fingerprint" based on the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (δ 7.0-7.4 ppm). The protons of the N-ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) group, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) group. The amide N-methyl protons would likely appear as a singlet, although restricted rotation around the amide C-N bond at room temperature could potentially lead to signal broadening or the appearance of rotamers. niscpr.res.in The aromatic methyl group protons would also produce a distinct singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with a signal for each unique carbon atom. nih.gov The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift, typically in the range of 170 ppm. The aromatic carbons would generate signals between δ 125-140 ppm. The carbons of the ethyl and methyl substituents would appear in the upfield region of the spectrum. While a specific, publicly available peak list for this compound is not readily found, data for the related compound N,N-Diethyl-2-methyl-benzamide shows characteristic peaks at 170.7 ppm (C=O), various signals between 125.3 and 137.1 ppm for the aromatic ring, and upfield signals for the alkyl groups (e.g., 18.7, 13.9, 12.8 ppm). rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) of this compound

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. libretexts.org High-resolution mass spectrometry (HRMS) further provides the exact molecular formula.

For this compound (C₁₀H₁₃NO), the nominal molecular weight is 163 g/mol . HRMS can determine its exact mass with high precision, calculated to be 163.099714038 Da. nih.gov This level of accuracy is crucial for distinguishing it from other compounds with the same nominal mass.

When analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) using electron ionization (EI), the molecule undergoes predictable fragmentation. nih.govchemguide.co.uk The resulting mass spectrum serves as a chemical fingerprint. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 163. Key fragment ions for this compound have been identified. nih.gov

Table 1: Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Significance
163 [C₁₀H₁₃NO]⁺ Molecular Ion ([M]⁺)
119 [C₈H₇O]⁺ Base Peak, likely from cleavage of the N-ethyl group, forming the stable 2-methylbenzoyl cation.

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent peak would be the strong carbonyl (C=O) stretching vibration of the amide group, typically found in the 1630-1680 cm⁻¹ region. masterorganicchemistry.commdpi.com Other significant bands include the N-H stretching vibration (for secondary amides, a single peak around 3300 cm⁻¹) and C-H stretching vibrations from the aromatic ring (>3000 cm⁻¹) and the alkyl groups (<3000 cm⁻¹). masterorganicchemistry.com Aromatic C=C stretching bands are also expected in the 1450-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information and is particularly useful for analyzing non-polar bonds and aromatic ring systems. nih.gov For this compound, strong Raman signals are expected for the aromatic ring breathing modes. aip.org Studies on the parent compound, benzamide (B126), show characteristic Raman bands corresponding to benzene ring C=C stretching, ring trigonal bending, and Ph-C=O stretching. aip.org Similar vibrational modes would be expected for this compound, providing a detailed fingerprint for identification.

Advanced Chromatographic Separations for this compound

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in complex mixtures.

Gas Chromatography (GC) and Liquid Chromatography (LC) Techniques for Purity Assessment of this compound

Both GC and LC are powerful methods for assessing the purity of this compound.

Gas Chromatography (GC): Due to its volatility, GC is a suitable technique for analyzing this compound. The compound's retention behavior is characterized by its Kovats Retention Index (RI), which is a normalized measure of its elution time. The experimental Kovats RI for this compound on a semi-standard non-polar column is reported as 1512, which can be used for its identification in complex mixtures. nih.gov

Table 2: Gas Chromatography Retention Data for an Isomer of this compound

Compound Column Type Kovats Retention Index (RI)
N-Ethyl-N-methyl-benzamide Standard non-polar 1439.62, 1459.87
N-Ethyl-N-methyl-benzamide Semi-standard non-polar 1461.71, 1482.2
N-Ethyl-N-methyl-benzamide Standard polar 2370.92, 2391.82, 2412.54

Note: This data is for the isomer N-Ethyl-N-methyl-benzamide and is provided for context. nih.gov

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. A typical method would involve reverse-phase chromatography using a C18 or Phenyl-Hexyl column. sielc.com The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive like formic acid to ensure good peak shape. Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in this compound will absorb UV light.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Analysis of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide the highest level of analytical detail. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of MS. As the separated this compound elutes from the GC column, it is directly introduced into the mass spectrometer. This allows for positive identification based on both its retention time and its unique mass spectrum, as detailed in section 6.1.2. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for quantifying compounds in complex matrices. After separation by LC, the compound is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. In MS/MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 164) is selected, fragmented, and specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and is the gold standard for quantitative analysis of trace-level impurities.

Table of Mentioned Chemical Compounds

Compound Name
This compound
N,N-Diethyl-2-methyl-benzamide
Benzamide
Acetonitrile
Methanol

X-ray Crystallography and Solid-State Characterization of this compound

The solid-state properties of a chemical compound are fundamental to its behavior and application. While specific single-crystal X-ray diffraction data for this compound are not widely available in the surveyed scientific literature, its solid-state characterization would typically be accomplished using a suite of established analytical techniques. These methods elucidate the material's crystalline nature, thermal stability, and polymorphic forms.

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, this technique would reveal critical information such as bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding or van der Waals forces). This data is essential for understanding the molecule's conformation in the solid state and how molecules pack together to form the crystal lattice.

In the absence of single-crystal data, Powder X-ray Diffraction (PXRD) serves as a valuable tool. PXRD provides a characteristic "fingerprint" of a crystalline solid, which can be used for identification, to assess purity, and to distinguish between different crystalline forms (polymorphs).

Other thermal analysis techniques are indispensable for a comprehensive solid-state characterization:

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the melting point, enthalpy of fusion, and to identify phase transitions or polymorphic transformations.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is primarily used to assess the thermal stability of the compound and to identify the temperature at which it begins to decompose.

Together, these methods provide a thorough profile of the solid-state properties of this compound, which is vital for quality control and understanding its physical characteristics.

Quantitative Determination of this compound in Non-Biological Matrices

The accurate quantification of this compound in non-biological samples, such as environmental matrices (water, soil) or in chemical formulations, is critical for quality control and environmental monitoring. While specific validated methods for this particular analyte are not extensively documented, standard chromatographic techniques used for analogous aromatic amides are directly applicable. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods for such analyses.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with an Ultraviolet (UV) detector, is a robust method for quantifying aromatic compounds like this compound. The benzamide functional group contains a chromophore that absorbs UV light, making it readily detectable. A reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The method's parameters, such as mobile phase composition and flow rate, would be optimized to achieve a sharp peak with a stable retention time, ensuring accurate and reproducible quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): For more complex matrices or when higher sensitivity and selectivity are required, GC-MS is the preferred method. This technique separates the analyte from other components in the sample based on its volatility and polarity, and the mass spectrometer provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern. This dual-level identification significantly reduces the likelihood of interference from other compounds in the matrix. The selection of an appropriate capillary column and temperature program is crucial for achieving good chromatographic separation.

The table below outlines typical parameters for a quantitative HPLC-UV method, which could be developed and validated for the determination of this compound in a non-biological matrix like a water sample.

Table 1: Representative HPLC-UV Method Parameters for Quantification

Parameter Value/Condition
Instrument High-Performance Liquid Chromatograph
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV-Vis Spectrophotometer
Wavelength ~220 nm

| Column Temperature | 30 °C |

Validation of such a method would involve assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the data generated is reliable and fit for purpose.

Environmental Fate and Degradation Pathways of 2 Ethyl N Methylbenzamide

Abiotic Transformation Processes of 2-Ethyl-N-methylbenzamide in Environmental Compartments

Abiotic transformation processes are chemical reactions that occur in the environment without the involvement of microorganisms. For this compound, the primary abiotic degradation pathways are photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly sunlight. Aromatic amides, such as this compound, can undergo photolysis, although the efficiency of this process is dependent on the specific chemical structure and environmental conditions.

Detailed research on the photolytic degradation of this compound is not extensively available. However, studies on similar aromatic amides indicate that they can undergo a photo-Fries type rearrangement, which involves the cleavage of the N-C(=O) bond. researchgate.net This type of reaction is generally considered a minor pathway for aryl amides under natural sunlight conditions. researchgate.net The presence of electron-withdrawing or donating groups on the phenyl ring can significantly influence the light absorption properties and the efficiency of photolytic cleavage. researchgate.net For fully aromatic amides, photolysis can yield products such as aminobenzophenones. cdnsciencepub.com In the presence of oxygen, other products like benzoic acid can be formed from the free radical fragments that escape the solvent cage. cdnsciencepub.com The solvent polarity has also been shown to affect the quantum yield of photolysis products for some aromatic amides. cdnsciencepub.com

It is plausible that this compound undergoes similar photolytic processes, leading to the cleavage of the amide bond and subsequent formation of various degradation products. However, without specific experimental data, the exact photoproducts and degradation rates under environmental conditions remain to be determined.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The amide bond in this compound is susceptible to hydrolysis, which can be catalyzed by either acid or base. researchgate.netlibretexts.org

The rate of hydrolysis of benzamides is influenced by the pH of the surrounding medium. researchgate.net In acidic conditions, the hydrolysis of benzamide (B126) typically yields a carboxylic acid (benzoic acid) and an ammonium (B1175870) salt. libretexts.org Under basic or alkaline conditions, the products are a salt of the carboxylic acid (benzoate) and an amine. libretexts.orgacs.org The substitution on the nitrogen atom of the amide can affect the rate of hydrolysis. researchgate.net For instance, tertiary amides are generally more resistant to cleavage than primary and secondary amides. arkat-usa.org

Table 1: General Hydrolysis Products of Benzamides

Conditions Reactants Products
Acidic Benzamide + H₂O + Acid Benzoic acid + Ammonium salt

Biotic Degradation Mechanisms of this compound by Microorganisms

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a major pathway for the removal of many organic pollutants from the environment.

The microbial metabolism of this compound is not well-documented. However, research on the biodegradation of other N-substituted benzamides suggests that it is likely susceptible to microbial degradation. For example, some N-methylated benzamides have been shown to be biodegradable under anaerobic conditions, both in sulfate-reducing and methanogenic environments. osti.gov The structure of the substituent groups on the nitrogen atom can influence the rate and extent of biodegradation. osti.gov

Bacterial degradation of aromatic amines, a related class of compounds, often begins with oxidation of the aromatic ring by enzymes such as dioxygenases. nih.gov This initial step makes the ring more susceptible to cleavage and further degradation through established metabolic pathways, such as the catechol pathway. nih.gov It is possible that microorganisms in soil and water can utilize this compound as a source of carbon and nitrogen, leading to its mineralization. nih.gov The degradation of aromatic compounds by bacteria involves complex enzymatic pathways that break down the stable aromatic ring into simpler molecules that can enter central metabolic cycles. nih.govresearchgate.netunesp.br

Specific biodegradation products of this compound have not been reported in the scientific literature. However, based on studies of similar compounds, a likely initial step in its metabolism is the hydroxylation of the N-methyl group. The metabolic conversion of N-methylbenzamides has been shown to produce N-(hydroxymethyl) compounds as major metabolites. nih.gov This initial oxidative step is a common detoxification pathway for xenobiotics.

Following this initial hydroxylation, further degradation could involve the cleavage of the amide bond, leading to the formation of 2-ethylbenzoic acid and methylamine (B109427). The aromatic ring of 2-ethylbenzoic acid would then likely be further degraded through pathways common for aromatic carboxylic acids. The ultimate biodegradation products would be carbon dioxide, water, and inorganic nitrogen.

Table 2: Plausible Initial Biodegradation Metabolites of N-Substituted Benzamides

Parent Compound Potential Initial Metabolite
N-methylbenzamide N-(hydroxymethyl)benzamide nih.gov

Environmental Monitoring and Fate Modeling of this compound

Environmental monitoring involves the detection and quantification of chemical compounds in various environmental matrices such as water, soil, and air. usgs.gov The analysis of organic micropollutants like this compound in environmental samples typically requires sophisticated analytical techniques. nih.gov These methods often involve sample extraction and concentration, followed by analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). env.go.jpnih.govepa.gov

Currently, there is a lack of published data on the environmental concentrations of this compound. Therefore, its occurrence and distribution in the environment are largely unknown.

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. These models consider the physicochemical properties of the compound and various environmental parameters to estimate its partitioning between air, water, soil, and sediment, as well as its degradation rates. Due to the lack of specific environmental data for this compound, fate modeling would rely on estimated properties and data from structurally similar compounds. Such modeling could provide preliminary assessments of its potential to persist or bioaccumulate in the environment.

Occurrence and Distribution of this compound in Non-Biological Environmental Samples

A thorough review of scientific literature reveals a notable absence of studies monitoring the occurrence and distribution of this compound in non-biological environmental matrices. Consequently, there is no available data on measured concentrations of this compound in samples such as surface water, groundwater, soil, or sediment. The lack of monitoring data prevents a quantitative assessment of its prevalence and distribution in the environment.

While direct environmental measurements are not available, the potential environmental distribution of a chemical can be inferred from its physicochemical properties. These properties are critical inputs for predictive environmental fate models. Key physicochemical properties for this compound have been calculated and are presented in Table 1.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC10H13NO nih.gov
Molecular Weight163.22 g/mol nih.gov
XLogP31.3 nih.gov
Topological Polar Surface Area29.1 Ų nih.gov
Freely Rotatable Bond Count2 nih.gov

The octanol-water partition coefficient (XLogP3) of 1.3 suggests a relatively low potential for bioaccumulation and sorption to organic matter in soil and sediment. nih.gov The topological polar surface area (TPSA) of 29.1 Ų indicates moderate polarity, which would influence its solubility in water and its interaction with environmental surfaces. nih.gov

Predictive Models for Environmental Transport and Persistence of this compound

In the absence of empirical data on the environmental fate of this compound, predictive models are essential tools for estimating its transport and persistence. These models utilize the physicochemical properties of a substance to forecast its behavior in various environmental compartments. up.ptresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models establish a mathematical relationship between the chemical structure of a compound and its properties, including its environmental fate. archivepp.comnih.gov For substituted benzamides and other benzene (B151609) derivatives, QSAR models have been developed to predict parameters such as biodegradability, soil sorption, and atmospheric degradation. nih.gov These models would use descriptors derived from the molecular structure of this compound, such as its topological indices and quantum chemical parameters, to estimate its persistence. For instance, QSAR models for the chronic toxicity of substituted benzenes to aquatic organisms like Daphnia magna have been developed, which could provide insights into potential ecological risks. nih.gov

Mass Balance and Multimedia Fate Models:

These models simulate the distribution of a chemical throughout the environment by considering various compartments (e.g., air, water, soil, sediment) and the processes that govern its movement and degradation. up.ptresearchgate.net Key inputs for these models include the physicochemical properties listed in Table 1, such as water solubility, vapor pressure, and the octanol-water partition coefficient. By inputting these values for this compound, a multimedia fate model could predict its likely environmental distribution. For example, a lower octanol-water partition coefficient would suggest a greater tendency to remain in the water column rather than partitioning to sediment. nih.gov

The process for building a mass balance model involves defining the environmental system, quantifying emissions, and describing transport and transformation processes mathematically. up.pt While specific models for this compound have not been developed, the framework of these general models allows for an estimation of its environmental behavior. Challenges in environmental modeling include accurately parameterizing partition coefficients for various environmental conditions and incorporating ecological realism into exposure predictions. rsc.org

Structure Property Relationships and Design Principles for 2 Ethyl N Methylbenzamide Derivatives

Influence of Substituent Effects on the Reactivity and Chemical Behavior of 2-Ethyl-N-methylbenzamide Analogues

The reactivity and chemical behavior of this compound and its analogues are significantly influenced by the electronic and steric effects of substituents on the aromatic ring. The ethyl group at the ortho (2-position) and the N-methyl group on the amide nitrogen introduce distinct steric and electronic characteristics that govern the molecule's interactions and reaction pathways.

Steric Effects: The primary influence of the 2-ethyl group is steric hindrance. This bulkiness around the amide functionality can impede the approach of reagents, thereby slowing down reactions that involve direct attack at the carbonyl carbon or the amide nitrogen. For instance, in reactions such as hydrolysis or nucleophilic acyl substitution, the ethyl group can sterically shield the reaction center. This steric effect is also likely to influence the preferred conformation of the molecule, potentially forcing the amide group out of the plane of the benzene (B151609) ring. Such a conformational change would disrupt π-electron delocalization between the aromatic ring and the carbonyl group, which in turn affects the reactivity of the ring in electrophilic aromatic substitution reactions.

A summary of the expected influence of various substituents on the reactivity of the this compound scaffold is presented in the table below.

Substituent PositionSubstituent TypeExpected Effect on Electrophilic Aromatic Substitution Reactivity
3-positionElectron-Donating Group (e.g., -OCH₃)Increased reactivity
3-positionElectron-Withdrawing Group (e.g., -NO₂)Decreased reactivity
4-positionElectron-Donating Group (e.g., -CH₃)Increased reactivity
4-positionElectron-Withdrawing Group (e.g., -Cl)Decreased reactivity
5-positionElectron-Donating Group (e.g., -OH)Increased reactivity
5-positionElectron-Withdrawing Group (e.g., -CN)Decreased reactivity
6-positionAny substituentSignificant increase in steric hindrance around the amide

Correlation of Molecular Structure with Non-Biological Performance Metrics (e.g., catalytic activity, material properties)

While extensive research on the non-biological applications of this compound is not widely documented, general principles suggest its potential utility based on the benzamide (B126) scaffold. N-methylbenzamide, a closely related compound, has been explored for its role as a catalyst and in the development of polymers. researchgate.net

Catalytic Activity: The amide functionality in this compound can potentially act as a ligand for metal catalysts or participate in organocatalysis. The presence of the 2-ethyl group could influence the catalytic performance in several ways. The steric bulk might create a specific chiral environment around a coordinated metal center, which could be beneficial for asymmetric catalysis. Conversely, this steric hindrance could also block the active site and reduce catalytic efficiency. The electronic properties of the aromatic ring, modulated by other substituents, could also affect the catalytic activity by influencing the electron density at the coordinating amide group. For instance, electron-donating groups could enhance the Lewis basicity of the carbonyl oxygen, making it a better ligand for metal cations.

Due to the limited specific data, the following table provides a hypothetical correlation based on general chemical principles.

Structural FeaturePotential Impact on Non-Biological Performance
2-Ethyl Group (Steric Hindrance)May create selectivity in catalytic applications; could disrupt polymer chain packing, affecting material density and melting point.
N-Methyl GroupReduces hydrogen bonding capability compared to a primary amide, potentially increasing solubility and lowering melting point of derived materials.
Aromatic RingCan be functionalized to tune electronic properties, which could modulate catalytic activity or the optical/electronic properties of materials.
Amide Carbonyl GroupActs as a potential coordination site for metal catalysts; participates in hydrogen bonding, influencing material properties.

Rational Design Principles for Modulating this compound’s Chemical Activity

The chemical activity of this compound can be systematically modulated through rational design strategies focusing on steric and electronic modifications.

Modulating Steric Hindrance: The steric environment around the amide bond is a key determinant of its reactivity.

Varying the 2-Alkyl Group: Replacing the 2-ethyl group with smaller (e.g., methyl) or larger (e.g., isopropyl, tert-butyl) alkyl groups would systematically alter the degree of steric hindrance. Increasing the bulk would further decrease the rate of reactions at the amide center, while decreasing it would enhance accessibility.

Modifying the N-Alkyl Group: Similarly, changing the N-methyl group to a larger alkyl substituent (e.g., N-ethyl, N-isopropyl) would increase steric congestion around the nitrogen and carbonyl, influencing both the reactivity and the rotational barrier of the C-N bond.

Tuning Electronic Properties: The electronic nature of the aromatic ring can be precisely controlled by introducing substituents with different electronic effects.

Introducing Electron-Donating Groups (EDGs): Placing EDGs (e.g., -OCH₃, -NH₂) at the 4- or 5-positions would increase the electron density of the ring, making it more reactive towards electrophiles. This would also increase the Lewis basicity of the carbonyl oxygen.

Introducing Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -NO₂, -CN, -CF₃) on the ring would decrease its electron density, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic aromatic substitution under certain conditions. These groups would also decrease the basicity of the carbonyl oxygen.

A systematic approach to designing derivatives with tailored chemical activity would involve creating a matrix of analogues with varying substituents at different positions to establish clear structure-activity relationships.

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Applications for this compound Scaffolds

Chemoinformatics and QSPR modeling are powerful computational tools for predicting the properties of molecules based on their structure, which can accelerate the design of new compounds with desired characteristics. nih.gov

Chemoinformatics Approaches: For the this compound scaffold, chemoinformatic methods can be employed to generate and analyze virtual libraries of derivatives. By systematically varying substituents on the aromatic ring and on the amide nitrogen, large datasets of virtual compounds can be created. For each of these virtual molecules, a wide range of molecular descriptors can be calculated, including:

Topological descriptors: Quantify molecular branching and connectivity.

Electronic descriptors: Describe the electronic environment, such as partial charges and orbital energies.

Steric descriptors: Represent the three-dimensional shape and size of the molecule.

Quantum chemical descriptors: Provide detailed information on electronic structure and reactivity.

These libraries can then be used for virtual screening to identify candidates with specific predicted properties, such as high catalytic activity or desirable material characteristics, before undertaking their actual synthesis.

QSPR Modeling: QSPR models aim to establish a mathematical relationship between the calculated molecular descriptors and an experimentally determined property. For the this compound scaffold, a QSPR study could be designed to predict properties like:

Reactivity: For instance, the rate constant of a specific reaction.

Catalytic Performance: Such as the turnover number or enantiomeric excess in a catalyzed reaction.

Material Properties: Including melting point, solubility, or thermal stability.

To develop a robust QSPR model, a training set of this compound analogues with known experimental data for the property of interest is required. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be used to build the predictive model. The predictive power of the model would be assessed using a separate test set of compounds.

The following table outlines key molecular descriptors that would be relevant for a QSPR study on this compound derivatives.

Descriptor TypeExample DescriptorsRelevance to Chemical Properties
Electronic Hammett constants (σ), HOMO/LUMO energies, Mulliken chargesPredicts reactivity in polar reactions, coordination ability.
Steric Molar refractivity (MR), Taft steric parameter (Es), van der Waals volumeCorrelates with reaction rates influenced by steric hindrance, affects material packing.
Topological Wiener index, Kier & Hall connectivity indicesRelates to overall molecular size and shape, can influence intermolecular forces.
Thermodynamic Heat of formation, Gibbs free energyProvides insights into the stability and reactivity of the compounds.

By applying these computational approaches, the design of novel this compound derivatives with tailored chemical properties for specific non-biological applications can be significantly streamlined.

Conclusion: Synthesizing Academic Insights on 2 Ethyl N Methylbenzamide

Summary of Key Academic Contributions and Significant Findings on 2-Ethyl-N-methylbenzamide

Academic research on this compound has primarily centered on its synthesis, characterization, and utility as a chemical building block. A pivotal contribution to the field is the development of a novel synthetic protocol for ortho-alkylated secondary benzamides, including this compound. A significant finding is the successful synthesis of this compound through an iodide/nickel co-catalyzed, manganese-mediated denitrogenative cross-electrophile coupling of N-alkyl-1,2,3-benzotriazinones with alkyl sulfonates. researchgate.netmdpi.comacs.org This method provides an efficient route to access sterically hindered benzamides, a class of molecules that can be challenging to synthesize via traditional methods. researchgate.netmdpi.comacs.org

The reaction proceeds by coupling N-methyl benzotriazinone with ethyl tosylate or ethyl mesylate, demonstrating the versatility of the catalytic system. researchgate.netacs.org This synthetic advancement is noteworthy for its use of readily available starting materials and its tolerance of non-anhydrous conditions, which enhances its practical applicability in a laboratory setting. researchgate.netmdpi.com The successful synthesis has been reported with yields up to 90%, highlighting the efficiency of this methodology. researchgate.netacs.org

Following its synthesis, the compound has been thoroughly characterized, and its structural properties have been confirmed using modern analytical techniques. This foundational work has established a reliable method for producing this compound, thereby enabling its use in further chemical exploration.

Property Value
Physical State White solid
Melting Point 92–93 °C

Table 1: Physical Properties of this compound researchgate.netacs.org

Technique Key Data Points
¹H NMR (400 MHz, CDCl₃) δ(ppm): 7.34–7.23 (m, 3H), 7.18–7.15 (t, J = 7.2 Hz, 1H), 5.96 (s, 1H), 2.94 (d, J = 4.8 Hz, 3H), 2.77 (q, J = 7.6 Hz, 2H), 1.21 (t, J = 7.6 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃) δ(ppm): 171.1, 142.1, 136.3, 129.7, 129.2, 126.7, 125.6, 26.4, 26.3, 15.7

Table 2: Spectroscopic Data for this compound researchgate.netacs.org

Beyond its synthesis, the academic significance of this compound is underscored by its appearance in patent literature as a key intermediate in the development of potential therapeutic agents. It has been cited in the synthesis of compounds designed as inhibitors of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase and as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in immuno-oncology. researchgate.netresearchgate.netwikipedia.orgacs.org These applications, though not yet fully realized in clinical settings, represent a significant finding, positioning this compound as a valuable scaffold in medicinal chemistry research.

Broader Implications of this compound Research for Fundamental Chemical Sciences

The research surrounding this compound has broader implications for the fundamental chemical sciences, particularly in the domain of synthetic organic chemistry. The development of its synthesis via denitrogenative cross-electrophile coupling contributes to the growing toolkit of reactions that enable the formation of carbon-carbon bonds, a central endeavor in chemical synthesis. acs.org This type of reaction is significant because it avoids the need for pre-formed organometallic reagents, which can be sensitive or difficult to prepare, thus offering a more direct and efficient pathway to complex molecules. acs.org

The successful synthesis of an ortho-substituted benzamide (B126) like this compound is particularly relevant. The ortho-alkylation of aromatic rings is a persistent challenge in organic synthesis due to potential steric hindrance. The demonstration that this catalytic system can efficiently generate such structures opens up new avenues for the synthesis of a wide range of sterically congested molecules. This has implications for the design and synthesis of new pharmaceuticals, agrochemicals, and materials where precise control over molecular architecture is paramount. The benzamide functional group itself is a common motif in many biologically active compounds, and methods to modify its structure, especially at the sterically hindered ortho position, are of high value. mdpi.comnih.gov

Furthermore, the study of such reactions provides deeper insights into reaction mechanisms, catalysis, and the reactivity of different functional groups. Understanding how the nickel catalyst, manganese reductant, and iodide co-catalyst work in concert to achieve the desired transformation informs the future design of new and improved catalytic systems. researchgate.netmdpi.comacs.org This contributes to the fundamental knowledge base of organometallic chemistry and catalysis.

Concluding Remarks on the Enduring Academic Significance and Research Potential of this compound

The enduring academic significance of research on this compound and related compounds lies in its potential to facilitate the discovery of new bioactive molecules. As demonstrated by its use as an intermediate in patent literature, the ortho-ethylbenzamide scaffold is of interest in medicinal chemistry. Future research is likely to see the application of this and similar synthetic methods to create libraries of related compounds for biological screening. The exploration of new catalysts and reaction conditions could further enhance the efficiency and scope of the synthesis, making such compounds even more accessible.

The research potential of this compound extends to its use as a molecular probe to study structure-activity relationships in biological systems. By incorporating this and similar fragments into larger molecules, chemists can systematically investigate how steric and electronic properties influence biological activity. Therefore, while the direct applications of this compound itself are still emerging, its role as a key synthetic intermediate and as a case study in advanced organic synthesis ensures its continued relevance and research potential in the chemical sciences.

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